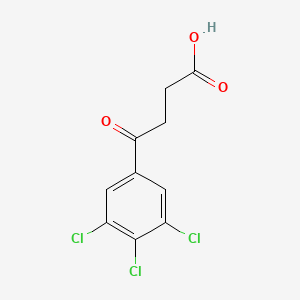

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid (TCOB) is a trichlorophenyl derivative of oxobutyric acid, and is a compound with a variety of applications in the fields of organic synthesis, biochemistry, and medicine. It is a useful intermediate in the production of a variety of compounds, including pharmaceuticals, pesticides, and dyes. TCOB is also used as a reagent for the detection and quantification of certain proteins, and it is a key component of certain laboratory experiments.

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of derivatives similar to 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of various 4H-triazole derivatives, including compounds structurally related to this compound, in protecting mild steel against corrosion in hydrochloric acid solutions. These derivatives show significant inhibitory efficiency, influenced by the type and nature of the substituents in the inhibitor molecule. For instance, 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole (4-MTHT) exhibited an inhibition efficiency of up to 99.6% in specific concentrations (Bentiss et al., 2007).

Biosynthesis Studies

In the biosynthesis of natural compounds, this compound and its related compounds have been found to play a role. For example, 4-(2′-Carboxyphenyl)-4-oxobutyric acid has been detected as an intermediate in the biosynthesis of lawsone in Impatiens balsamina, suggesting the importance of such compounds in natural biosynthetic pathways (Grotzinger & Campbell, 1974).

Molecular Modeling and Biological Activities

Studies involving molecular docking, vibrational, structural, electronic, and optical investigations of derivatives closely related to this compound have been conducted. These studies provide insights into the stability, reactivity, and potential biological activities of such compounds. For instance, investigations on derivatives like 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid have suggested their suitability as nonlinear optical materials and their potential in pharmacological applications (Vanasundari et al., 2018).

Synthesis of Heterocyclic Compounds

Derivatives of this compound have been utilized in the synthesis of various heterocyclic compounds with expected biological activity. These synthesis processes involve reactions with different reagents to produce compounds like pyridazinone derivatives, indicating the utility of this compound in the creation of potentially biologically active molecules (Sayed et al., 2003).

Polymer Synthesis

The electrochemical polymerization of compounds similar to this compound, such as 4-(3-pyrrolyl)-4-oxobutyric acid, has been explored for the production of electroactive polymers and copolymers. This highlights another important application in the field of material science and engineering (Too et al., 1993).

Mécanisme D'action

Target of Action

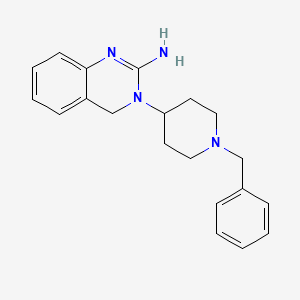

The primary target of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) that is selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABACl The inhibition of GABACl causes a paralytic action in the target organism, leading to death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the gaba neurotransmitter system, which plays a critical role in various physiological processes, including neuronal excitability, muscle tone, and the regulation of sleep cycles .

Pharmacokinetics

. After ingestion, Lotilaner is rapidly absorbed into the blood and distributed throughout the body. The systemic mode of action means that for fleas and/or ticks to be killed, they have to bite the host and suck enough blood before the ingested active ingredient kills them .

Result of Action

The primary result of Lotilaner’s action is the death of the target organism, which is achieved through the paralysis caused by the inhibition of the GABACl . This makes Lotilaner an effective treatment for conditions caused by mites, such as Demodex blepharitis .

Orientations Futures

Propriétés

IUPAC Name |

4-oxo-4-(3,4,5-trichlorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEWPFHIMKARPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613247 |

Source

|

| Record name | 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62903-19-9 |

Source

|

| Record name | 3,4,5-Trichloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)